molecular formula C31H60O4 B14322181 Hentriacontanedioic acid CAS No. 109606-76-0

Hentriacontanedioic acid

Cat. No.: B14322181
CAS No.: 109606-76-0
M. Wt: 496.8 g/mol
InChI Key: LWGMOHWJLCZCLJ-UHFFFAOYSA-N
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Description

Hentriacontanedioic acid (IUPAC name: this compound; molecular formula: C₃₁H₆₀O₄) is a long-chain dicarboxylic acid characterized by a 31-carbon backbone with terminal carboxylic acid groups. Such compounds are of interest in materials science, lipid biochemistry, and industrial applications (e.g., polymer precursors, surfactants) due to their amphiphilic nature and thermal stability .

Properties

CAS No.

109606-76-0

Molecular Formula

C31H60O4

Molecular Weight

496.8 g/mol

IUPAC Name

hentriacontanedioic acid

InChI

InChI=1S/C31H60O4/c32-30(33)28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)35/h1-29H2,(H,32,33)(H,34,35)

InChI Key

LWGMOHWJLCZCLJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hentriacontanedioic acid can be synthesized through the oxidation of hentriacontane, a long-chain alkane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure complete oxidation of the terminal methyl groups to carboxylic acids.

Industrial Production Methods

Industrial production of this compound often involves the extraction of hentriacontane from natural sources such as peat wax or montan wax. The hentriacontane is then subjected to oxidative conditions to yield the desired dicarboxylic acid.

Chemical Reactions Analysis

Types of Reactions

Hentriacontanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

    Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alcohols in the presence of acid catalysts such as sulfuric acid (H2SO4).

Major Products

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Long-chain diols.

    Substitution: Long-chain diesters.

Scientific Research Applications

Hentriacontanedioic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of long-chain polymers and surfactants.

    Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance lubricants and as a component in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of hentriacontanedioic acid involves its interaction with lipid membranes and proteins. Its long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares hentriacontanedioic acid with three structurally related dicarboxylic acids: dotriacontanedioic acid (C32) , heptadecanedioic acid (C17) , and adipic acid (C6) .

Property This compound (C31) Dotriacontanedioic Acid (C32) Heptadecanedioic Acid (C17) Adipic Acid (C6)
Molecular Formula C₃₁H₆₀O₄ C₃₂H₆₂O₄ C₁₇H₃₀O₄ C₆H₁₀O₄
Molecular Weight (g/mol) ~520.8 (estimated) 510.83 298.41 146.14
Carbon Chain Length 31 32 17 6
Predicted Melting Point >100°C (estimated) Not reported Not reported 152°C
Solubility in Water Insoluble Insoluble Low Moderately soluble
Key Applications Polymers, surfactants (theoretical) Lubricants, coatings Biomedical materials Nylon production

Notes:

  • Chain length directly correlates with melting point and hydrophobicity. Longer chains (e.g., C31–C32) exhibit higher thermal stability but lower solubility in polar solvents .
  • Adipic acid (C6) is industrially significant due to its role in nylon-6,6 synthesis, whereas longer-chain analogs like this compound are niche compounds with emerging applications .

Functional Group Reactivity

All dicarboxylic acids share reactivity typical of carboxylic acids, such as esterification and salt formation. However, steric hindrance in long-chain derivatives like this compound reduces reaction rates compared to shorter analogs like adipic acid. For example:

  • Esterification : this compound forms esters (e.g., methyl hentriacontanedioate) under acidic catalysis, but reaction efficiency decreases with chain length due to reduced solubility in common solvents .
  • Thermal Degradation : Long-chain dicarboxylic acids decompose at higher temperatures (>250°C) via β-scission mechanisms, yielding shorter alkanes and CO₂, unlike adipic acid, which sublimes before decomposition .

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